![molecular formula C12H17ClN2S2 B2396269 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride CAS No. 2034574-85-9](/img/no-structure.png)

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

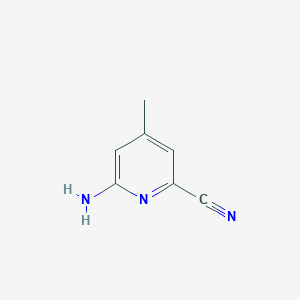

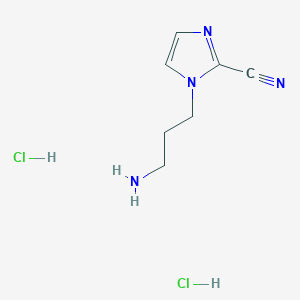

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride, also known as MTT, is a chemical compound that has been extensively used in scientific research. It has been used in various fields of research, including cancer research, neuroscience, and microbiology. MTT is a yellow-colored compound that is soluble in water and has a molecular weight of 292.25 g/mol.

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

- Research has shown progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and mixtures for applications in electroplating and energy storage. Such studies could provide a foundation for the electrochemical applications of benzothiazole derivatives, including the specific compound (Tsuda, Stafford, & Hussey, 2017).

Antioxidant and Anti-inflammatory Agents

- Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. This suggests potential for benzothiazole derivatives, including 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride, in developing new therapeutic agents (Raut et al., 2020).

Synthetic Methodologies and Biological Importance

- The synthesis and biological importance of 2-(thio)ureabenzothiazoles (TBT and UBT) have been extensively reviewed, showing their significance in medicinal chemistry. This suggests the compound could have relevance in drug development for treating various diseases (Rosales-Hernández et al., 2022).

Structural Activity Relationship in Medicinal Chemistry

- Benzothiazole derivatives exhibit a wide range of pharmacological activities, indicating the potential of such compounds in medicinal chemistry. The structural activity relationship of these derivatives could guide the discovery of new therapeutic agents, possibly including the compound of interest (Bhat & Belagali, 2020).

Ionic Liquids and Polysaccharides Interaction

- Studies on the interaction of ionic liquids with polysaccharides, such as cellulose, for chemical modification suggest potential applications of benzothiazole derivatives in the development of new materials and chemical processes (Heinze et al., 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets leading to a range of biological activities . For instance, some thiazole derivatives have been found to inhibit PI3K, a key enzyme involved in cell growth and survival .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known for their broad pharmacological spectrum, suggesting that they may have favorable adme properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves the reaction of 2-amino-5,6-dimethylbenzo[d]thiazole with 2-chloroethyl methyl sulfide followed by quaternization with methyl iodide and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-5,6-dimethylbenzo[d]thiazole", "2-chloroethyl methyl sulfide", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "2-amino-5,6-dimethylbenzo[d]thiazole is reacted with 2-chloroethyl methyl sulfide in the presence of a base such as potassium carbonate to yield 2-amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazole.", "The resulting compound is then quaternized with methyl iodide to form 2-amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium iodide.", "Finally, the iodide salt is treated with hydrochloric acid to yield the desired product, 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride." ] } | |

CAS RN |

2034574-85-9 |

Product Name |

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride |

Molecular Formula |

C12H17ClN2S2 |

Molecular Weight |

288.85 |

IUPAC Name |

5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride |

InChI |

InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H |

InChI Key |

ZBNMXARCDOBFIX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

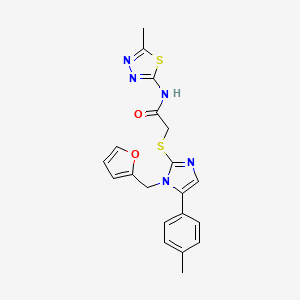

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)

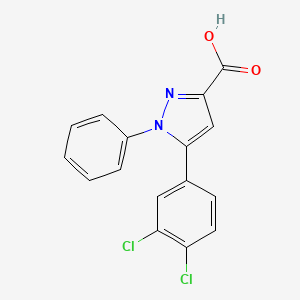

![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)

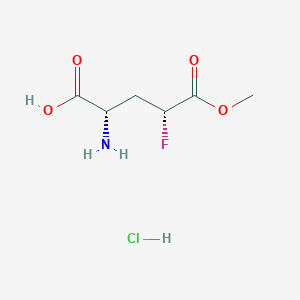

![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)